

Application Notes: tert-Butylurea Moiety in Kinase Inhibitor Development

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Compound of Interest

Compound Name: **tert-Butylurea**

Cat. No.: **B072671**

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Introduction

The **tert-butylurea** functional group is a valuable structural motif in the design of kinase inhibitors. Its distinct properties, including its bulkiness, hydrogen bonding capabilities, and synthetic accessibility, make it a key component in achieving high potency and selectivity for various kinase targets. This document provides an overview of the applications of the **tert-butylurea** moiety in the development of kinase inhibitors, with a focus on its role in the structure-activity relationship (SAR) of prominent inhibitors like Regorafenib.

The dysregulation of protein kinases is a fundamental mechanism in the development and progression of numerous diseases, most notably cancer.^[1] Kinases are key regulators of a wide array of cellular processes, and their aberrant activity can lead to uncontrolled cell proliferation, survival, and migration.^{[2][3]} Consequently, kinases have emerged as major targets for therapeutic intervention.

Role of the **tert-Butylurea** Moiety

The tert-butyl group, with its significant steric bulk, can effectively probe and occupy hydrophobic pockets within the ATP-binding site of kinases. This interaction can contribute significantly to the overall binding affinity of the inhibitor. Furthermore, the urea component of the moiety is an excellent hydrogen bond donor and acceptor, allowing for critical interactions with the hinge region of the kinase, a common anchoring point for many kinase inhibitors.

A prime example of a kinase inhibitor featuring a urea-based structure is Regorafenib.^{[4][5]} Regorafenib is an oral multi-kinase inhibitor that targets several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.^[6] Its chemical structure is 4-[(4-chloro-3-(trifluoromethyl)phenyl)carbamoyl]amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide.^[6] While Regorafenib itself contains a more complex biaryl urea structure, the principles of its interactions highlight the importance of the urea functionality in kinase inhibition.^{[4][7]}

Featured Application: Regorafenib - A Multi-Kinase Inhibitor

Regorafenib is structurally similar to Sorafenib, another multi-kinase inhibitor, with the key difference being a fluorine atom in the central phenyl ring.^[8] This seemingly minor structural change leads to a broader spectrum of kinase inhibition and often higher inhibitory potential.^[4]

Quantitative Data for Regorafenib

The following table summarizes the inhibitory activity of Regorafenib against a panel of key kinases. The IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

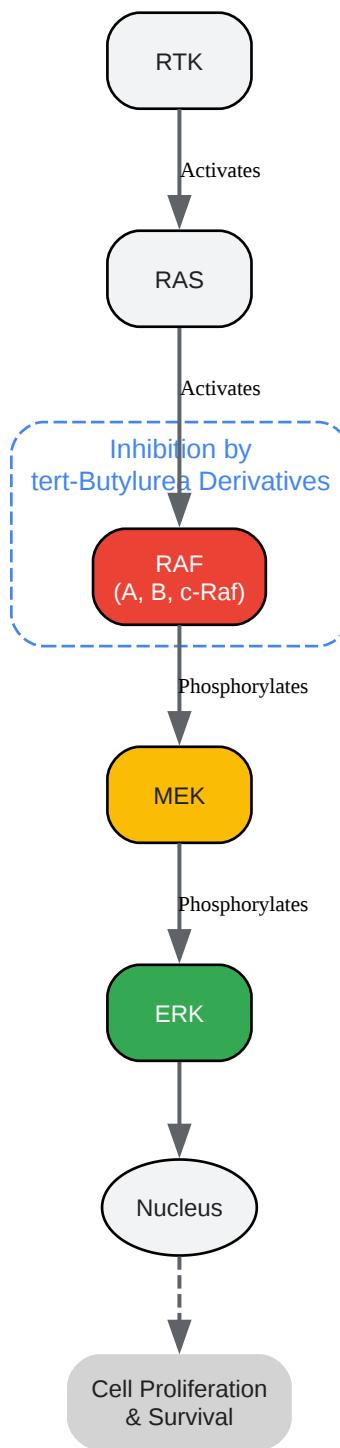
Kinase Target	IC ₅₀ (nM)	Cellular Pathway
VEGFR1	1.5	Angiogenesis
VEGFR2	4.2	Angiogenesis, Proliferation
VEGFR3	13.9	Angiogenesis
PDGFR-β	2.5	Angiogenesis, Cell Growth
KIT	7	Oncogenesis
RET	1.5	Oncogenesis
RAF-1	6.2	Proliferation, Survival
B-RAF	2.5	Proliferation, Survival
B-RAF (V600E)	2.8	Proliferation, Survival

Note: IC50 values are highly dependent on specific assay conditions.

Signaling Pathways

RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.^[3] RAF kinases (A-RAF, B-RAF, and c-Raf) are central components of this pathway, acting downstream of RAS proteins.^{[9][10]} Mutations leading to the constitutive activation of this pathway are common in many cancers, making RAF kinases attractive therapeutic targets.^[2]

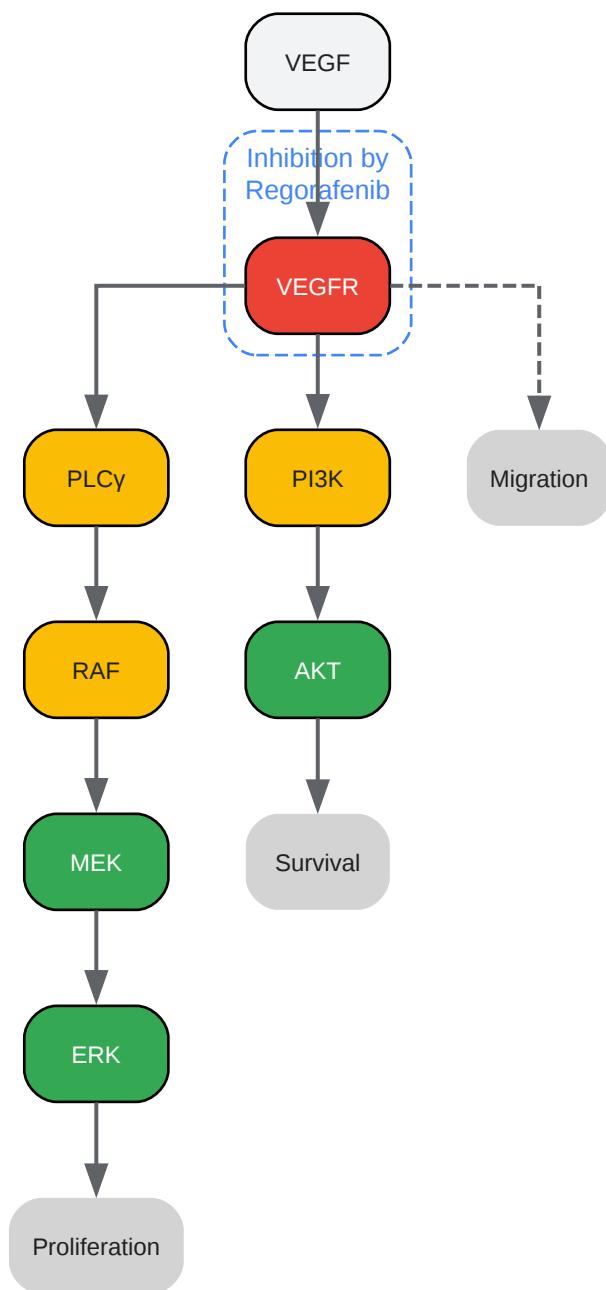


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Caption: RAF-MEK-ERK signaling pathway and the point of inhibition by RAF inhibitors.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis, the formation of new blood vessels.[11] This process is crucial for tumor growth and metastasis.[12] VEGF ligands bind to VEGF receptors (VEGFRs), which are receptor tyrosine kinases, initiating downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[13]



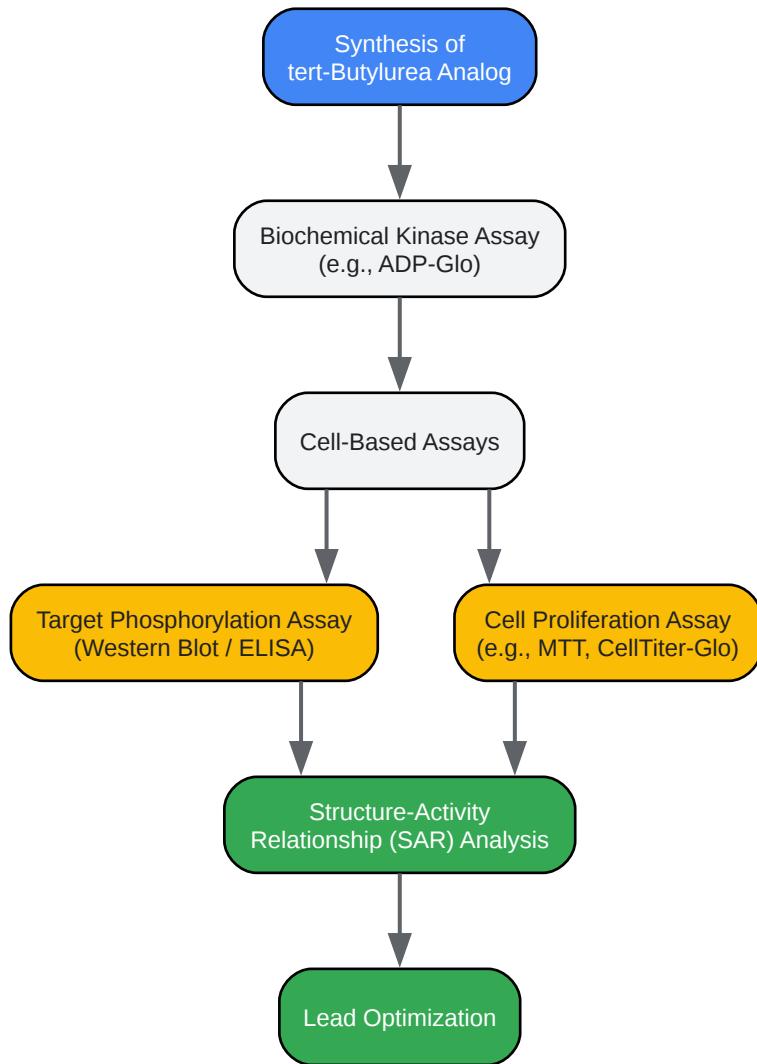
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Caption: Simplified VEGF signaling pathway showing VEGFR as a target for inhibitors.

Experimental Protocols

General Workflow for Kinase Inhibitor Evaluation

The development and evaluation of kinase inhibitors follow a structured workflow, from initial synthesis to detailed biological characterization.



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Caption: General workflow for the development and evaluation of kinase inhibitors.

Protocol 1: Synthesis of a Biaryl Urea Kinase Inhibitor (Regorafenib Analog)

This protocol describes a general method for the synthesis of biaryl urea compounds, exemplified by the synthesis of Regorafenib.[6]

Materials:

- 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- Dichloromethane (DCM)
- Argon or Nitrogen atmosphere

Procedure:

- Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).[6]
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane dropwise to the cooled solution.[6]
- Allow the reaction mixture to warm to room temperature and stir for 16 hours.
- A precipitate will form during the reaction. Collect the solid by filtration.
- Wash the collected solid with diethyl ether and dry under vacuum to yield the final biaryl urea product.

Protocol 2: In Vitro Kinase Assay (General)

This protocol provides a general framework for determining the IC50 value of a test compound against a specific kinase using a luminescence-based assay like ADP-Glo™.[1][14]

Materials:

- Kinase of interest

- Kinase-specific substrate
- ATP
- Test compound (e.g., Regorafenib)
- Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[1]
- ADP-Glo™ Kinase Assay Kit
- 384-well plates
- Plate reader capable of measuring luminescence

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
- Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound dilutions, and a solution containing the kinase and its substrate.[15]
- Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should ideally be at the K_m for the specific kinase.[14]
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[15]
- Detection:
 - Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.[14]
 - Incubate for 40 minutes at room temperature.[14]
 - Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[14]
 - Incubate for 30 minutes at room temperature.[14]
- Measurement: Read the luminescence on a plate reader.

- Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay

This protocol outlines a method to assess the effect of a kinase inhibitor on the proliferation of cancer cell lines.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Test compound
- CellTiter-Glo® Luminescent Cell Viability Assay
- 96-well clear-bottom plates
- Luminometer

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
- Viability Measurement:
 - Allow the plate to equilibrate to room temperature.
 - Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

- Mix the contents on an orbital shaker to induce cell lysis.
- Measurement: Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
- Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the data on a dose-response curve.[\[1\]](#)

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